molecular formula C23H34N4O7S2 B12697788 Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate CAS No. 129051-66-7

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate

Cat. No.: B12697788
CAS No.: 129051-66-7
M. Wt: 542.7 g/mol
InChI Key: VCMLEOVHQXFZDI-UHFFFAOYSA-N
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Description

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzamide core, an aminosulfonyl group, a methoxy group, and a piperazinyl propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate typically involves multiple steps. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form the benzamide core . The introduction of the aminosulfonyl group can be achieved through sulfonation reactions, while the methoxy group is typically added via methylation reactions. The piperazinyl propyl chain is introduced through nucleophilic substitution reactions involving piperazine derivatives.

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These processes involve the use of microreactor systems to control reaction conditions precisely, including temperature, pressure, and reaction time . The use of catalysts, such as Lewis acids, can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.

    Substitution: Nucleophilic substitution reactions can modify the piperazinyl propyl chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like piperazine derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, such as N-(3-Amino-4-methylphenyl)benzamide and N-(4-methylphenyl)benzamide . These compounds share structural similarities but differ in their functional groups and side chains.

Uniqueness

What sets Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the aminosulfonyl group, methoxy group, and piperazinyl propyl chain makes this compound particularly versatile and valuable in various applications.

Properties

CAS No.

129051-66-7

Molecular Formula

C23H34N4O7S2

Molecular Weight

542.7 g/mol

IUPAC Name

methanesulfonic acid;2-methoxy-N-[3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C22H30N4O4S.CH4O3S/c1-17-4-6-18(7-5-17)26-14-12-25(13-15-26)11-3-10-24-22(27)20-16-19(31(23,28)29)8-9-21(20)30-2;1-5(2,3)4/h4-9,16H,3,10-15H2,1-2H3,(H,24,27)(H2,23,28,29);1H3,(H,2,3,4)

InChI Key

VCMLEOVHQXFZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC.CS(=O)(=O)O

Origin of Product

United States

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